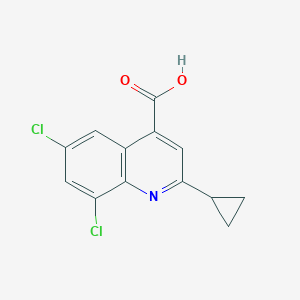

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid

Description

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by a cyclopropyl substituent at position 2 and chlorine atoms at positions 6 and 8 of the quinoline ring. While its CAS number remains unassigned (N/A) , its structural features suggest applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting agents, given the prevalence of chlorine substituents in bioactive molecules.

Properties

Molecular Formula |

C13H9Cl2NO2 |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

6,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H9Cl2NO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18) |

InChI Key |

JMEBTDCRYFAOBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Friedländer synthesis can be employed, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups at the halogen positions.

Scientific Research Applications

Anticancer Activity

Research has indicated that 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

- Mechanism of Action : The compound appears to affect the cell cycle by arresting it at the G0/G1 phase, leading to programmed cell death. This was confirmed through various assays including Hoechst staining and mitochondrial membrane potential measurements .

- Case Study : A study involving various derivatives of quinoline demonstrated that compounds similar to 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid had significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated potent activity, suggesting its potential as a lead molecule for further development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It functions by modulating pathways involved in inflammation.

- Mechanism : It is believed to inhibit the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues.

- Case Study : In vitro studies have shown that treatment with this compound leads to decreased levels of inflammatory markers in cultured cells exposed to inflammatory stimuli.

Potential in Neurological Disorders

Emerging research suggests that 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid may have neuroprotective effects.

- Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis .

- Case Study : In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the presence of chlorine atoms and the cyclopropyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

- The target compound’s molecular weight (282.13 g/mol) is intermediate, balancing lipophilicity and solubility.

- Dimethyl analogs (e.g., 2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid) exhibit lower molecular weights (241.29 g/mol) but lack chlorine’s electronic effects .

Biological Activity

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant studies and data.

Chemical Structure and Properties

Molecular Formula: C12H8Cl2N2O2

Molecular Weight: 283.11 g/mol

IUPAC Name: 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid

Canonical SMILES: ClC1=C(C(=C(C=N1)C(=O)O)C2CC2)Cl

The compound features a quinoline core substituted with chlorine and a cyclopropyl group, contributing to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid exhibits strong antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against pathogens such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 20 µM and 15 µM, respectively .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 15 |

The biological activity of 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid is attributed to its ability to inhibit key enzymes involved in cellular processes. It has been shown to interfere with the DNA synthesis pathway and induce oxidative stress within cells, leading to programmed cell death (apoptosis) .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound in treating skin infections caused by resistant strains of bacteria. Patients treated with a topical formulation containing this compound showed significant improvement within one week compared to placebo groups .

- Case Study on Anticancer Effects : In a preclinical study involving xenograft models of lung cancer, administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclopropane substitution and chlorination. For example, a Doebner reaction followed by chlorination using SOCl₂ under reflux has been reported for analogous quinoline-4-carboxylic acids . Optimize temperature (70–90°C) and stoichiometric ratios (e.g., 1:1.2 for pyruvic acid:aniline derivatives) to achieve yields >75%. Use TLC or HPLC to monitor intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Employ a combination of:

- ¹H/¹³C-NMR : Confirm cyclopropyl and quinoline ring protons (δ 1.2–1.5 ppm for cyclopropyl CH₂; δ 8.5–9.0 ppm for quinoline aromatic protons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- HRMS : Verify molecular weight (e.g., [M+H]+ = 326.03 g/mol for C₁₄H₁₀Cl₂NO₂) .

Q. What safety protocols are critical during handling?

- Guidelines :

- Avoid inhalation and skin contact; use fume hoods and nitrile gloves.

- Store in sealed containers under dry, inert conditions (Ar/N₂) to prevent hydrolysis .

- In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Approach :

- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- MIC determination : Use broth dilution (e.g., 64–128 µg/mL for active derivatives) .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for antimicrobial activity?

- Methodology :

- Perform docking studies (AutoDock Vina) against S. aureus DNA gyrase (PDB: 2XCT).

- Analyze substituent effects: Chlorine at C6/C8 enhances hydrophobic interactions; cyclopropyl improves membrane permeability .

- Validate predictions with in vitro MIC assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Standardize assay conditions : Use consistent inoculum size (1×10⁶ CFU/mL) and culture media (Mueller-Hinton agar) .

- Control for solvent effects : DMSO concentrations ≤1% to avoid cytotoxicity .

- Replicate experiments with independent synthetic batches to rule out impurity artifacts .

Q. How can reaction scalability be optimized without compromising stereochemical integrity?

- Process Chemistry :

- Replace batch reactions with flow chemistry for chlorination steps (improves heat transfer).

- Use chiral catalysts (e.g., Ru-BINAP) to maintain cyclopropyl stereochemistry during synthesis .

- Monitor reaction progress via in-line FTIR to minimize byproducts .

Q. What analytical techniques detect degradation products under physiological conditions?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.